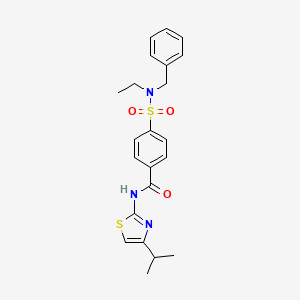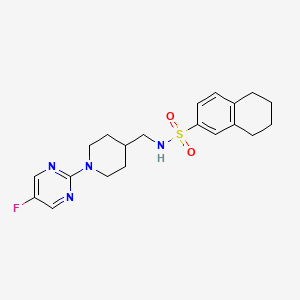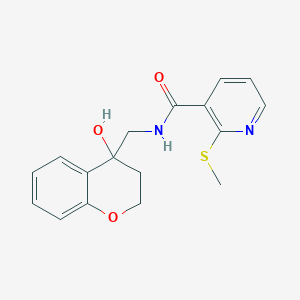
N-((4-hydroxychroman-4-yl)methyl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-hydroxychroman-4-yl)methyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Research on nicotinamide derivatives, such as N-nicotinoylbenzimidothioic acid and N-(4-(methylthio)benzylidene)nicotinamide, has shown their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds demonstrate mixed-type corrosion inhibition behavior and their adsorption on mild steel surfaces follows the Langmuir isotherm model, indicating potential applications in materials science and engineering (Chakravarthy, Mohana, & Kumar, 2014).
Cancer Research
NNMT plays a significant role in the regulation of metabolic pathways and is highly expressed in various cancers, making it a potential target for cancer therapy. Structural studies have provided insights into how NNMT recognizes and catalyzes its substrates, opening avenues for designing specific inhibitors that could be used in cancer treatment (Peng et al., 2011).
Metabolic Disorders
NNMT's overexpression has been linked to obesity, type 2 diabetes, and other metabolic diseases. Inhibitors of NNMT have shown potential in reducing metabolic syndrome symptoms, suggesting that targeting NNMT could be a therapeutic strategy for managing these conditions (Kannt et al., 2018).
Drug Discovery
The development of high-affinity alkynyl bisubstrate inhibitors for NNMT showcases the progress in designing potent and selective inhibitors for therapeutic applications. These inhibitors have shown potential in the treatment of diseases associated with NNMT overexpression, emphasizing the importance of NNMT as a drug target (Policarpo et al., 2019).
特性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23-16-12(5-4-9-18-16)15(20)19-11-17(21)8-10-22-14-7-3-2-6-13(14)17/h2-7,9,21H,8,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLQMJVUJLYQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

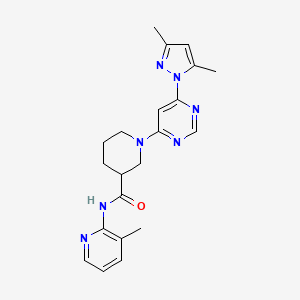
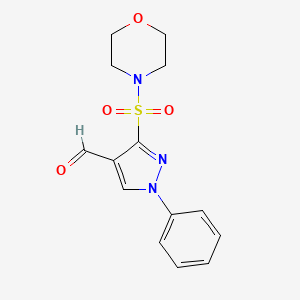
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2581048.png)
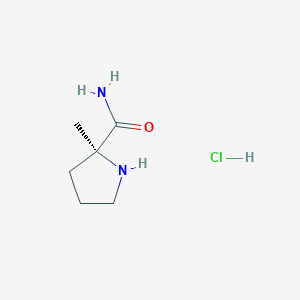
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2581052.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2581054.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2581056.png)
![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2581058.png)
![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)
